Chiral Center Count: Stereochemical Complexity Differentiates Sec-Butyl from n-Butyl and Isobutyl Analogs
1-(Butan-2-yl)-1-(chloromethyl)cyclobutane contains one defined stereocenter at the sec-butyl attachment carbon, whereas the direct n-butyl analog (1-butyl-1-(chloromethyl)cyclobutane) has zero stereocenters, and the isobutyl analog likewise has zero . This difference is not a minor nuance: in asymmetric synthesis, the presence of a stereocenter in the building block can enable chiral pool strategies or provide a handle for diastereomeric resolution downstream [1]. The sec-butyl compound thus offers an intrinsic stereochemical degree of freedom that its achiral isomers cannot provide.
| Evidence Dimension | Number of stereocenters |
|---|---|
| Target Compound Data | 1 stereocenter (rac-1-sec-butyl-1-(chloromethyl)cyclobutane) |
| Comparator Or Baseline | 1-Butyl-1-(chloromethyl)cyclobutane: 0 stereocenters; 1-(2-methylpropyl)-1-(chloromethyl)cyclobutane: 0 stereocenters |
| Quantified Difference | 1 vs. 0 stereocenters |
| Conditions | Structural analysis (SMILES: CCC(C)C1(CCC1)CCl vs. CCCCC1(CCC1)CCl) |
Why This Matters
For procurement decisions in chiral drug synthesis, a building block with a pre-existing stereocenter can replace two achiral isomers and eliminate the need for a chiral auxiliary or resolution step.
- [1] Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley, 1994. Chapter 3: Chirality and Prochirality. View Source
